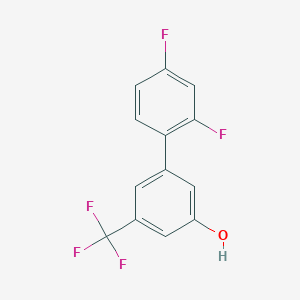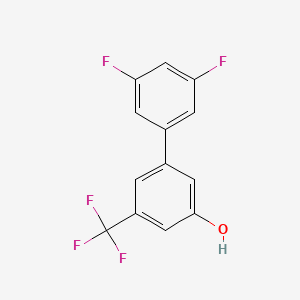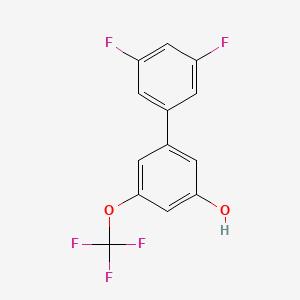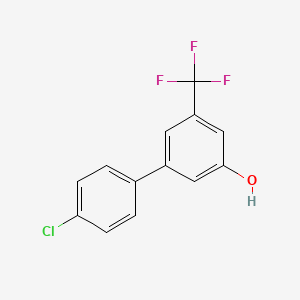
5-(2,6-Difluorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95%) is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 282.2 g/mol, a melting point of 115-125°C, and a boiling point of 250-260°C. 5-DFPT-95% is a highly reactive compound due to its electron-rich aromatic ring system and is therefore used in a variety of scientific applications. In
Wirkmechanismus
The mechanism of action of 5-DFPT-95% is not yet fully understood. However, it is believed to act as an electron-rich aromatic ring system, which can interact with other molecules to form a variety of different compounds. This interaction is thought to be responsible for the catalytic activity of 5-DFPT-95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFPT-95% are still being studied. However, it is believed that the compound may have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been suggested that 5-DFPT-95% may have a role in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-DFPT-95% in laboratory experiments include its high reactivity, high yields of desired products, and its ability to catalyze a variety of reactions. Additionally, the compound is relatively stable and has a low toxicity. However, there are some limitations to using 5-DFPT-95% in laboratory experiments, such as its sensitivity to moisture and oxygen, its tendency to form by-products, and its potential to form undesired side reactions.
Zukünftige Richtungen
There are a number of potential future directions for 5-DFPT-95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into the synthesis of 5-DFPT-95% and its potential uses in the synthesis of polymers and other organic compounds is warranted. Finally, further research into the advantages and limitations of using 5-DFPT-95% in laboratory experiments is needed.
Synthesemethoden
5-DFPT-95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,6-difluorophenol with trifluoromethanesulfonic anhydride, followed by hydrolysis of the resulting trifluoromethylated product. This method is highly efficient and produces high yields of the desired product. Other methods for the synthesis of 5-DFPT-95% include the reaction of 2,6-difluorophenol with trifluoromethanesulfonyl chloride and the reaction of 2,6-difluorophenol with trifluoromethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
5-DFPT-95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and esters. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 5-DFPT-95% has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-2-1-3-11(15)12(10)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOZCAVPQTORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686586 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Difluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261897-77-1 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














